molecular formula C17H18FNO B3977503 3-fluoro-N-(4-phenylbutan-2-yl)benzamide

3-fluoro-N-(4-phenylbutan-2-yl)benzamide

Cat. No.: B3977503
M. Wt: 271.33 g/mol
InChI Key: VVETYJRPGACGCD-UHFFFAOYSA-N
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Description

3-Fluoro-N-(4-phenylbutan-2-yl)benzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with a fluorine atom at the 3-position and an N-linked 4-phenylbutan-2-yl group. The fluorine atom and the N-substituent play critical roles in modulating electronic properties, solubility, and target interactions, as observed in related compounds .

Synthetic routes for analogous benzamides typically involve coupling fluorinated benzoic acids with amine derivatives using activating agents like HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide), followed by purification via crystallization or chromatography . The structural versatility of the N-substituent allows for tailored interactions with biological targets, as exemplified by compounds targeting EGFR (epidermal growth factor receptor), mGlu5 (metabotropic glutamate receptor 5), and GCP II (glutamate carboxypeptidase II) .

Properties

IUPAC Name

3-fluoro-N-(4-phenylbutan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO/c1-13(10-11-14-6-3-2-4-7-14)19-17(20)15-8-5-9-16(18)12-15/h2-9,12-13H,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVETYJRPGACGCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202171
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(4-phenylbutan-2-yl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 3-fluorobenzoyl chloride with 4-phenylbutan-2-amine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to optimize reaction conditions and increase production efficiency. Additionally, the use of automated systems for monitoring and controlling reaction parameters can further enhance the yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(4-phenylbutan-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The fluorine atom in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Compounds with substituted functional groups on the benzene ring.

Scientific Research Applications

3-fluoro-N-(4-phenylbutan-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(4-phenylbutan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

3-Fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide (4d)

  • Substituent: Quinazolinone-methoxy-phenyl group.
  • Activity : Demonstrates potent antiproliferative activity against tumor cell lines (IC50 = 0.87–6.42 μM), outperforming Gefitinib, an EGFR inhibitor. Induces apoptosis and G2/M cell cycle arrest in MCF-7 cells.
  • Mechanism : Binds to EGFR<sup>wt</sup>-TK via multiple hydrogen bonds, as confirmed by molecular docking .
  • ADMET Profile : Favorable pharmacokinetic properties predicted via in silico studies .

VU0366248 (N-(3-Chloro-2-fluorophenyl)-3-cyano-5-fluorobenzamide)

  • Substituent: Chloro-fluorophenyl and cyano groups.
  • Activity : Acts as a potent mGlu5 allosteric modulator with applications in neurological disorders.
  • Mechanism : Enhances receptor sensitivity to glutamate, influencing synaptic plasticity .

3-Fluoro-N-(4-methyl-2-thiazolyl)-5-(5-pyrimidinyloxy)benzamide (VU0409106)

  • Substituent : Thiazolyl and pyrimidinyloxy groups.
  • Activity : Exhibits fungicidal activity and mGlu5 modulation. Structural diversity enhances selectivity for fungal targets or central nervous system receptors .

3-Fluoro-N-(1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl)benzamide

  • Substituent : Methoxyphenethyl and dioxopyrrolidinyl groups.
  • Activity : Targets GCP II for neurodegenerative disease therapy, specifically inhibiting the S1 pocket to mitigate Alzheimer’s pathology .

4-Fluoro-N-indan-2-yl benzamide

  • Substituent : Indan-2-yl group.
  • Activity : Used in cardiovascular diseases (e.g., hypertension, angina) due to vasodilatory and anti-ischemic effects .

Physicochemical and Pharmacokinetic Comparisons

Compound LogP <sup>*</sup> Solubility Target Key Advantage
This compound ~3.2 (estimated) Moderate Undisclosed Balanced lipophilicity for membrane permeation
Compound 4d 2.8 Low EGFR Superior EGFR inhibition vs. Gefitinib
VU0366248 3.5 Low mGlu5 High CNS penetration
VU0409106 2.5 Moderate Fungal enzymes Dual activity (antifungal + neuromodulatory)

<sup>*</sup>LogP values estimated via computational methods.

Impact of Substituents on Activity

  • Fluorine Atom : Enhances metabolic stability and electronegativity, improving target binding through dipole interactions .
  • N-Substituent: 4-Phenylbutan-2-yl: Likely provides a balance of lipophilicity and steric bulk, optimizing bioavailability. Quinazolinone-methoxy-phenyl (4d): Introduces planar aromaticity for EGFR kinase domain interaction . Thiazolyl (VU0409106): Enhances solubility via heteroaromaticity and hydrogen-bond acceptor capacity .

Polymorphism and Crystallography

The polymorphism of 3-fluoro-N-(3-fluorophenyl)benzamide () highlights the importance of crystallographic studies. Multiple polymorphs exhibit varying thermal stability and dissolution rates, impacting formulation strategies. Similar considerations apply to This compound , where polymorphic forms could influence shelf life and efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-fluoro-N-(4-phenylbutan-2-yl)benzamide
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